N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine
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Overview
Description
N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a thietan ring, a four-membered ring containing sulfur. The presence of these heterocyclic rings imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine typically involves the reaction of 2-amino-4,5-dimethylthiazole with an appropriate thietan derivative. One common method involves the nucleophilic substitution reaction where the amino group of the thiazole reacts with a halogenated thietan compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions using solvents like ether or tetrahydrofuran.
Substitution: Halogens, nitro compounds; reactions are carried out in the presence of catalysts such as Lewis acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitro-substituted thiazole derivatives
Scientific Research Applications
N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in cell viability assays, particularly in the MTT assay, where it is used to assess cell metabolic activity by converting to a colored formazan product.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine involves its interaction with cellular components. In the context of the MTT assay, the compound is reduced by mitochondrial enzymes in living cells to form a colored formazan product, which can be quantified to assess cell viability. The reduction process is indicative of the metabolic activity of the cells, making it a valuable tool in cytotoxicity studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 2-Amino-4,5-dimethylthiazole
- 4,5-Dimethylthiazol-2-amine
Uniqueness
N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine is unique due to the presence of both thiazole and thietan rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity compared to other similar compounds that may only contain one of these rings. Additionally, its application in the MTT assay highlights its importance in biological research, particularly in assessing cell viability and metabolic activity.
Properties
Molecular Formula |
C10H16N2S2 |
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Molecular Weight |
228.4 g/mol |
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H16N2S2/c1-7-8(2)14-10(12-7)3-4-11-9-5-13-6-9/h9,11H,3-6H2,1-2H3 |
InChI Key |
AIWPDDRPJKTJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CCNC2CSC2)C |
Origin of Product |
United States |
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